Cas no 320423-06-1 (2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate)

2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate structure
320423-06-1 structure
Product Name:2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
N.o CAS:320423-06-1
MF:C16H18F3N3O4
MW:373.327034473419
CID:5741104
PubChem ID:1489922
Update Time:2023-11-10

2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3,4-dimethoxyphenyl)ethylN-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 3,4-dimethoxyphenethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Bionet1_003535
    • AKOS005080821
    • HMS578M17
    • 12M-306S
    • 2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • 2-(3,4-dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]carbamate
    • 320423-06-1
    • Carbamic acid, [1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-, 2-(3,4-dimethoxyphenyl)ethyl ester (9CI)
    • 2-(3,4-Dimethoxyphenyl)ethyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate
    • Inchi: 1S/C16H18F3N3O4/c1-22-9-11(14(21-22)16(17,18)19)20-15(23)26-7-6-10-4-5-12(24-2)13(8-10)25-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,23)
    • Chave InChI: BCSPATLMXOCRAJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)NC(=O)OCCC1C=CC(=C(C=1)OC)OC)(F)F

Propriedades Computadas

  • Massa Exacta: 373.125
  • Massa monoisotópica: 373.125
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 467
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 74.6Ų

Propriedades Experimentais

  • Densidade: 1.32±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 436.3±45.0 °C(Predicted)
  • pka: 12.45±0.70(Predicted)
Fornecedores recomendados
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.